molecular formula C18H25NO4 B12841645 Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate

Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate

Cat. No.: B12841645
M. Wt: 319.4 g/mol
InChI Key: GOBGHHGEGNHPAP-PIVQAISJSA-N
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Description

Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is crucial for subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures that are not easily accessible with other compounds.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl (2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-5-14-11-18(14,19-16(21)23-17(2,3)4)15(20)22-12-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,19,21)/t14-,18?/m0/s1

InChI Key

GOBGHHGEGNHPAP-PIVQAISJSA-N

Isomeric SMILES

CC[C@H]1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCC1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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